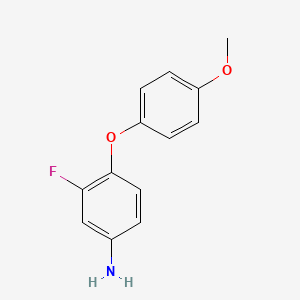

3-Fluoro-4-(4-methoxyphenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

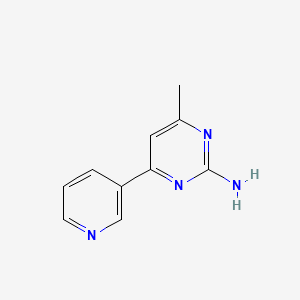

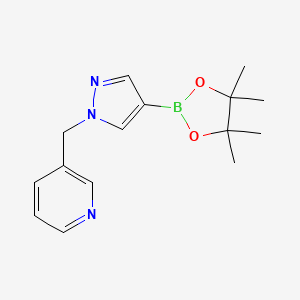

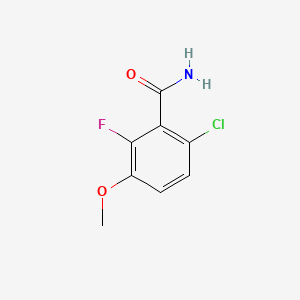

3-Fluoro-4-(4-methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H12FNO2 . It has a molecular weight of 233.24 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Fluoro-4-(4-methoxyphenoxy)aniline is 1S/C13H12FNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

3-Fluoro-4-(4-methoxyphenoxy)aniline is a powder that is stored at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

-

Synthesis of Organic Compounds

- Field : Organic Chemistry

- Application : “3-Fluoro-4-(4-methoxyphenoxy)aniline” is used as a precursor in the synthesis of various organic compounds.

- Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Typically, this involves reactions under controlled conditions with other organic or inorganic compounds.

- Results : The outcome of these reactions is the formation of new organic compounds, which can have a wide range of potential applications.

-

Non-Linear Optics

- Field : Physics

- Application : A study has predicted that “3-Fluoro-4-(4-methoxyphenoxy)aniline” could be an efficient tool for future applications in the field of non-linear optics .

- Method : The study used quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .

- Results : The study found that the compound’s first order hyperpolarizability and HOMO-LUMO energy gap offer evidence for the presence of intermolecular interactions in the compound .

-

Direct Nucleophilic Substitution

- Field : Organic Chemistry

- Application : Anilines can be used in direct nucleophilic substitution reactions .

- Method : This involves the reaction of an aniline with an electrophile, leading to the substitution of a hydrogen atom on the aniline with the electrophile .

- Results : This can result in the formation of a wide range of new organic compounds .

-

Palladium-Catalyzed Amination

- Field : Organic Chemistry

- Application : Anilines can also be synthesized through palladium-catalyzed amination reactions .

- Method : This involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst .

- Results : This can lead to the formation of a wide range of anilines, which can then be used in further reactions .

-

Nucleophilic Substitution Through Aryne Intermediates

- Field : Organic Chemistry

- Application : Anilines can be used in nucleophilic substitution reactions through aryne intermediates .

- Method : This involves the reaction of an aniline with an aryl halide, leading to the formation of an aryne intermediate, which then reacts with a nucleophile .

- Results : This can result in the formation of a wide range of new organic compounds .

-

Nitroarene Reduction

- Field : Organic Chemistry

- Application : Anilines can also be synthesized through the reduction of nitroarenes .

- Method : This involves the reaction of a nitroarene with a reducing agent, leading to the reduction of the nitro group to an amine .

- Results : This can lead to the formation of a wide range of anilines, which can then be used in further reactions .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Propiedades

IUPAC Name |

3-fluoro-4-(4-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZUUFORWUUPJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599148 |

Source

|

| Record name | 3-Fluoro-4-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-methoxyphenoxy)aniline | |

CAS RN |

87294-20-0 |

Source

|

| Record name | 3-Fluoro-4-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)